molecular formula C19H21NO3 B374364 (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide CAS No. 302807-72-3

(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide

Cat. No. B374364
CAS RN: 302807-72-3
M. Wt: 311.4g/mol
InChI Key: ZPCHEIYWHUZDBW-ZRDIBKRKSA-N
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Description

(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide, also known as EMMP, is a chemical compound that has been widely studied in scientific research for its potential therapeutic applications.

Scientific Research Applications

(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide has been found to protect neurons against oxidative stress and reduce inflammation in the brain. In anti-inflammatory therapy, (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide has been shown to reduce inflammation in animal models of arthritis.

Mechanism of Action

The mechanism of action of (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide involves the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide has been shown to induce apoptosis through the activation of caspase-3 and caspase-9, and to inhibit angiogenesis through the downregulation of VEGF and MMP-2 expression. In neuroprotection, (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide has been found to activate the Nrf2/ARE pathway and reduce the production of reactive oxygen species.
Biochemical and Physiological Effects:
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, reduction of oxidative stress, and anti-inflammatory activity. (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide has also been found to inhibit the migration and invasion of cancer cells and to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide in lab experiments is its potential therapeutic applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. However, one of the limitations of using (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes, and the exploration of its combination with other drugs for enhanced therapeutic effects. Additionally, the study of (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide's pharmacokinetics and pharmacodynamics in vivo could provide valuable insights into its potential clinical applications.
Conclusion:
In conclusion, (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide is a chemical compound that has been widely studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. Its mechanism of action involves the inhibition of various signaling pathways, and it has been found to have various biochemical and physiological effects. While there are advantages and limitations to using (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide in lab experiments, there are several future directions for its study that could lead to valuable insights into its potential clinical applications.

Synthesis Methods

(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide can be synthesized through a multi-step process involving the reaction of 4-ethoxy-3-methoxyphenylboronic acid with 2-methylphenylacetyl chloride in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Heck reaction with acrylamide to yield (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide.

properties

IUPAC Name

(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-4-23-17-11-9-15(13-18(17)22-3)10-12-19(21)20-16-8-6-5-7-14(16)2/h5-13H,4H2,1-3H3,(H,20,21)/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCHEIYWHUZDBW-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide

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